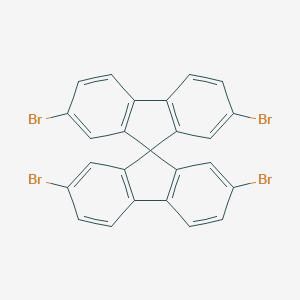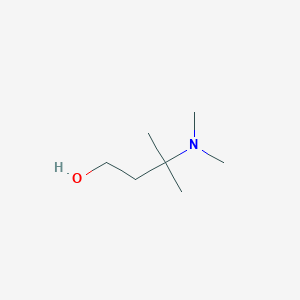
3-(Dimethylamino)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions and the use of reagents that could potentially be applied to the synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol. For instance, the Aldol reaction is mentioned as a method for combining isatin and 3-methylbutan-2-one, which is catalyzed by dimethylamine . This suggests that similar catalytic conditions could be used for synthesizing compounds with dimethylamino groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Dimethylamino)-3-methylbutan-1-ol is characterized by the presence of functional groups that can participate in hydrogen bonding. For example, the crystal structure of 3-hydroxy-3-[(2-methylpropanoyl)methyl]indolin-2-one features intermolecular N—H⋯O and O—H⋯O hydrogen bonds . This indicates that 3-(Dimethylamino)-3-methylbutan-1-ol may also form hydrogen bonds due to the presence of a dimethylamino group.
Chemical Reactions Analysis
The papers describe the use of dimethylaminated compounds in the synthesis of various heterocyclic systems . These reactions often involve nucleophilic substitution and the formation of new rings, suggesting that 3-(Dimethylamino)-3-methylbutan-1-ol could potentially participate in similar chemical reactions to yield heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(Dimethylamino)-3-methylbutan-1-ol are not directly discussed, the properties of related compounds can provide some insights. For example, the stability and reactivity of dimethylchromenylation reagents are highlighted, which could be relevant to the stability and reactivity of 3-(Dimethylamino)-3-methylbutan-1-ol . Additionally, the solubility and crystalline nature of compounds can be inferred from their ability to form specific crystal structures and hydrogen bonding patterns .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling, storage, and disposal.
Future Directions
This could involve potential applications of the compound, areas of research interest, and its role in future scientific advancements.
properties
IUPAC Name |
3-(dimethylamino)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMTFQFUSHADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-methylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

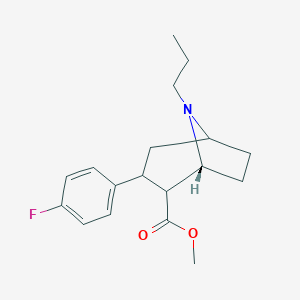
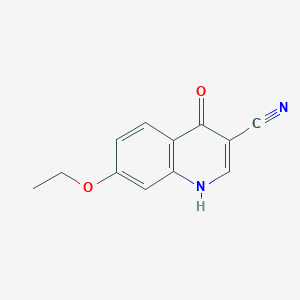
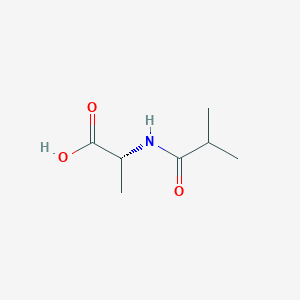
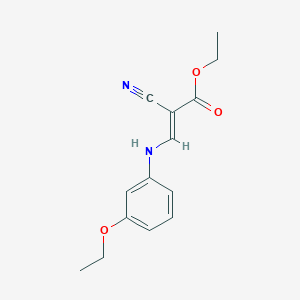
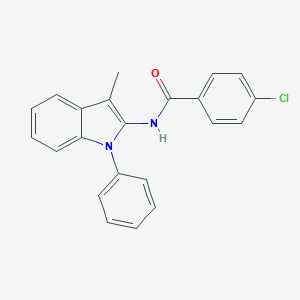
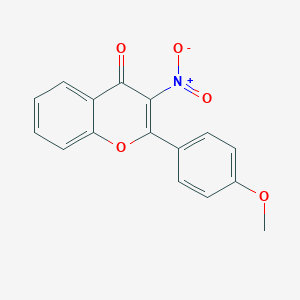
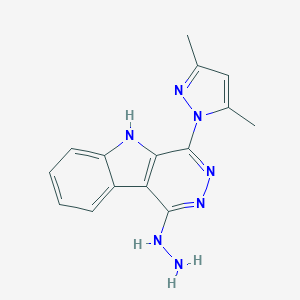
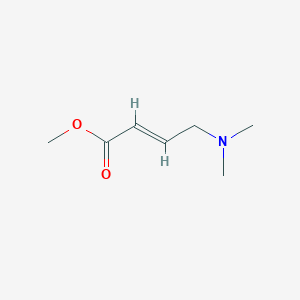
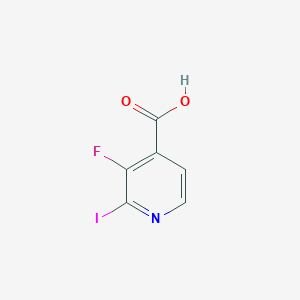
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
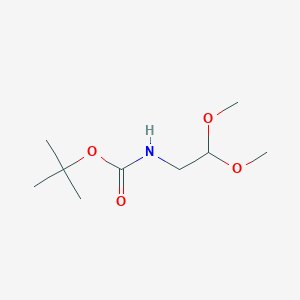

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
